![molecular formula C22H30N4O4 B3869322 3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]](/img/structure/B3869322.png)
3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]
Overview
Description
The compound '3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' is a synthetic compound that has been the subject of extensive scientific research due to its potential use as a pharmaceutical agent. This compound has been found to have several interesting biochemical and physiological effects, which have led to its investigation as a potential therapeutic agent. In
Mechanism of Action
The mechanism of action of '3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. Specifically, this compound has been found to modulate the activity of certain enzymes and receptors, which play a role in various physiological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of '3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' have been the subject of extensive scientific research. This compound has been found to have several interesting effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, this compound has been found to have potential as a treatment for various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using '3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' in lab experiments include its synthetic availability, its potential therapeutic effects, and its ability to modulate various signaling pathways in the body. However, there are also several limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for research on '3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]'. One potential direction is to further investigate its potential as a therapeutic agent for various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its specific targets in the body. Finally, future research could focus on developing new synthetic methods for this compound that are more efficient and environmentally friendly.
Scientific Research Applications
The scientific research application of '3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]' has been primarily focused on its potential use as a therapeutic agent. This compound has been found to have several interesting biochemical and physiological effects, which have led to its investigation as a potential treatment for various diseases and conditions.
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-15-9-17(3)25(23-15)11-19(27)13-29-21-5-7-22(8-6-21)30-14-20(28)12-26-18(4)10-16(2)24-26/h5-10,19-20,27-28H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCJBCBSZLKAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)OCC(CN3C(=CC(=N3)C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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